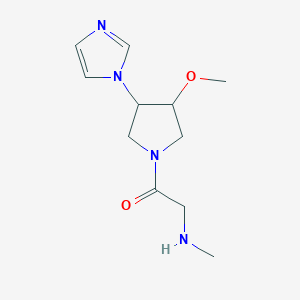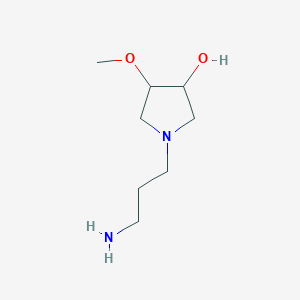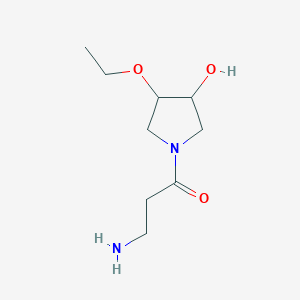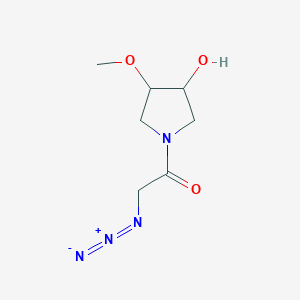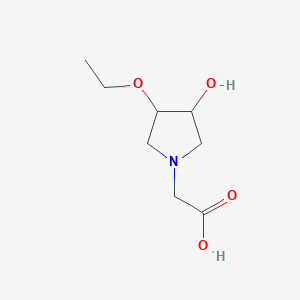
(4-Azepan-1-ylcyclohexyl)amine dihydrochloride
Descripción general
Descripción
(4-Azepan-1-ylcyclohexyl)amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.26 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of (4-Azepan-1-ylcyclohexyl)amine dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Azepan-1-ylcyclohexyl)amine dihydrochloride, such as its melting point, boiling point, density, and solubility, are not provided in the search results . These properties can be determined through laboratory testing or found in dedicated chemical databases.Aplicaciones Científicas De Investigación
Synthesis of N-arylindoles and Azepinoindoles
2-Alkynylcyclohexadienimines, derived from the oxidation of 2-alkynylanilines, react with aromatic amines leading to N-arylindoles with a 4-amino substitution. This metal-controlled reaction uses Bi(OTf)3 as the best catalyst, and the resulting 4-amino N-arylindoles can be converted into azepino[4,3,2-cd]indoles through condensation with aldehydes (Zhang et al., 2012).
Synthesis of Azepines
A new secondary amine, (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine 4, was prepared enantioselectively from 2'-acetylbiphenyl-2-carboxylic acid. This compound features an axis-center stereochemical relay, offering insights into the synthesis and behavior of azepines (Pira et al., 2009).
Azepanium Ionic Liquids
The seven-member alicyclic secondary amine, azepane, is used to synthesize a new family of room temperature ionic liquids. These transformations are significant in mitigating the disposal of azepane, a coproduct in the polyamide industry (Belhocine et al., 2011).
Biobased Amines for Material Chemistry
A review of both fundamental and applied research on the synthesis of biobased primary and secondary amines from various biomass sources, including their use as building blocks for material chemistry, provides insights into the broader applications of such compounds (Froidevaux et al., 2016).
Cross-Dehydrogenative Coupling
The first visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds, leading to various β-amino-α-diazo adducts, expands the utility of these compounds in synthetic chemistry (Xiao et al., 2014).
Palladium Catalyzed C–H Arylation
A Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, is critical in drug discovery, showcasing the importance of these compounds in medicinal chemistry (Jain et al., 2016).
Conformational Energetics of Azepan
A study on the computational and experimental thermochemical analysis of azepan and azepan-1-ylacetonitrile provides insights into the conformational forms and energetic analysis of these compounds (Freitas et al., 2014).
Propiedades
IUPAC Name |
4-(azepan-1-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h11-12H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMOQWDFOJLITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)
